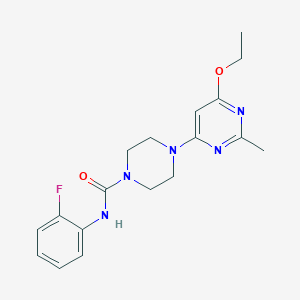

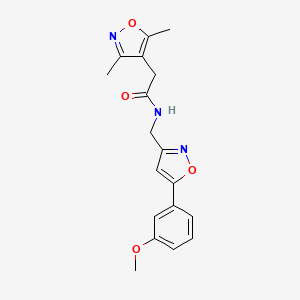

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves strategies such as reductive amination, photoinduced rearrangement, and multicomponent reactions. For example, a related synthesis involved reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol, characterizing the resulting compounds by IR, 1H NMR, 13C NMR, and mass spectroscopy (Mandala et al., 2013). Another approach described the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones for the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones, offering a novel procedure without the need for transition metals or oxidants (Fan et al., 2017).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives, including the compound , is characterized by their chromene core, which can adopt various conformations. In one study, a chromen-4-one compound exhibited an envelope conformation for its six-membered carbocyclic ring, with the methoxyphenyl ring orthogonal to the mean plane of the chromene moiety (Inglebert et al., 2014).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo a variety of chemical reactions, including photo-reorganization and Claisen rearrangement. For instance, photo-reorganization of certain chromen-4-ones in methanol under UV light led to the formation of angular pentacyclic compounds, highlighting the photochemical activity of these molecules (Dalai et al., 2017). Another example is the synthesis strategy involving Claisen rearrangement and ring-closing metathesis to produce benzofurans, 2H-chromenes, and benzoxepines, demonstrating the versatility of chromen-4-one derivatives in organic synthesis (Kotha & Solanke, 2022).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives are influenced by their molecular structure, including solubility, melting point, and crystal structure. The crystal structure of one derivative revealed an envelope conformation for the chromene moiety, with significant implications for its reactivity and interaction with biological targets (Inglebert et al., 2014).

Chemical Properties Analysis

The chemical properties of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one and related compounds are characterized by their reactivity towards various chemical reagents, their ability to undergo photochemical transformations, and their potential as intermediates in organic synthesis. The photochemical and synthetic versatility of these compounds, as shown through various synthetic approaches and reactions, underscores their significance in chemical research (Dalai et al., 2017); (Kotha & Solanke, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-27-21-9-5-4-8-16(21)19-15-28-23-17(22(19)26)10-11-20(25)18(23)14-24-12-6-2-3-7-13-24/h4-5,8-11,15,25H,2-3,6-7,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWXICBOEDLFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)